molecular formula C9H10FNO B15336101 (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol

Cat. No.: B15336101
M. Wt: 167.18 g/mol
InChI Key: TUKNFDKNHRQMIM-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H9FNO It features a pyridine ring substituted with a cyclopropyl group at the 5-position, a fluorine atom at the 3-position, and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom at the 3-position of the pyridine ring.

    Methanol Addition: Introduction of the methanol group at the 2-position of the pyridine ring.

The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Cyclopropyl-3-fluoropyridin-2-yl)carboxylic acid.

Scientific Research Applications

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl and fluorine substituents can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropyl-2-fluoropyridin-3-yl)methanol
  • (5-Bromo-3-fluoropyridin-2-yl)methanol
  • (5-Chloro-3-fluoropyridin-2-yl)methanol

Uniqueness

(5-Cyclopropyl-3-fluoropyridin-2-yl)methanol is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group and the fluorine atom can significantly impact its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

(5-cyclopropyl-3-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C9H10FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-4,6,12H,1-2,5H2

InChI Key

TUKNFDKNHRQMIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)CO)F

Origin of Product

United States

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